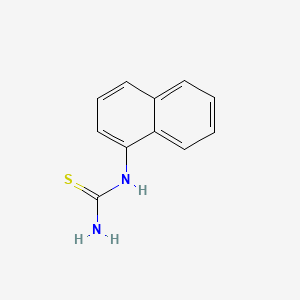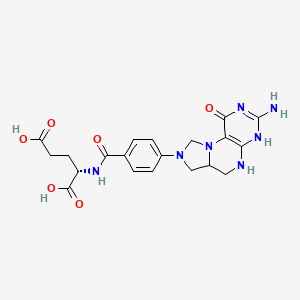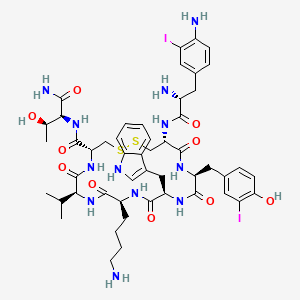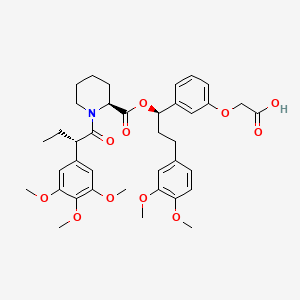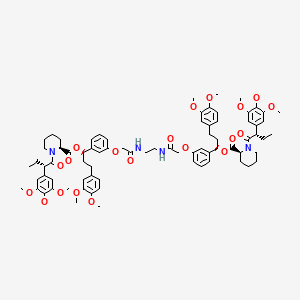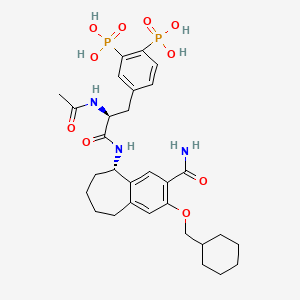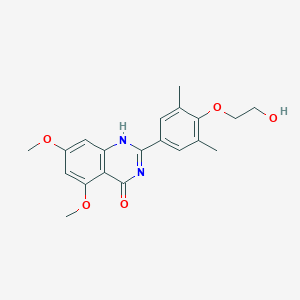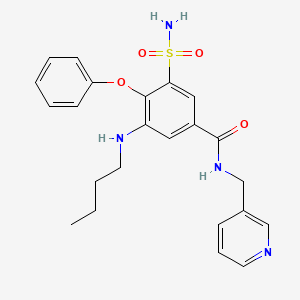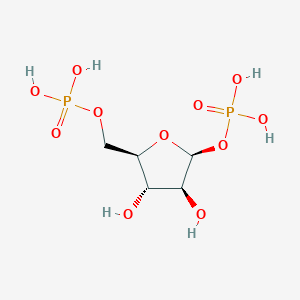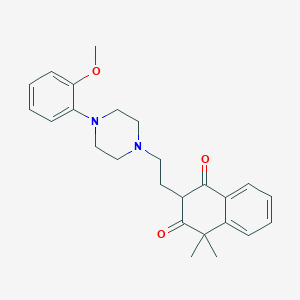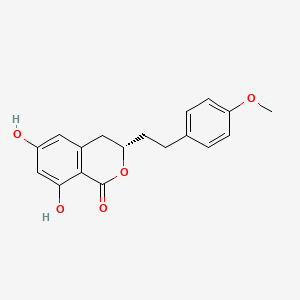
Agrimonolide
Overview
Description
Agrimonolide is a bioactive compound that naturally occurs in the plants Agrimonia pilosa Ledeb. and Spiraea formosana Hayata. It is a derivative of isocoumarins and was first isolated from the fresh root of Agrimonia pilosa in 1958 by a Japanese scholar. This compound is highly lipophilic and readily crosses the blood-brain barrier. It has garnered significant interest due to its potential as a multitarget natural treatment for various diseases, including cancer, inflammation, hepatic injury, myocardial damage, and diabetes mellitus .
Mechanism of Action
Target of Action
Agrimonolide (AM) is a bioactive compound that naturally occurs in the plants Agrimonia pilosa Ledeb . It has been identified as a multitarget natural treatment for various diseases, such as cancer, inflammation, hepatic injury, myocardial damage, and diabetes mellitus . The primary targets of AM in colon cancer are PI3K, AKT, and mTOR .
Mode of Action
AM interacts with its targets, leading to a series of cellular and molecular changes. For instance, in colon cancer cells, AM up-regulates Caspase-3 and BAX proteins, down-regulates C-Myc, Cyclin D1, and BCL-2 proteins, and inactivates the PI3K/AKT/mTOR pathway both in vitro and in vivo .
Biochemical Pathways
AM affects several biochemical pathways. It has been reported to stimulate the expression of phase II detoxifying enzymes through the Nrf2-dependent signaling pathway . In colon cancer, AM suppresses progression through inactivating the PI3K/AKT/mTOR pathway .
Pharmacokinetics
AM is highly lipophilic and readily crosses the blood–brain barrier . . Additionally, the pharmacokinetics, metabolism, and disposition of this compound have received little attention .
Result of Action
AM shows no cytotoxicity over a range of concentrations in different types of cells, providing evidence for its good safety profile in vitro . In colon cancer, AM weakens cell proliferation, invasion, migration, and apoptosis inhibition, and suppresses colon cell in vivo growth .
Biochemical Analysis
Biochemical Properties
Agrimonolide interacts with various enzymes, proteins, and other biomoleculesIt is known that this compound has a significant impact on cellular and molecular levels .
Cellular Effects
This compound shows no cytotoxicity over a range of concentrations in different types of cells, indicating its good safety profile in vitro . It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound is complex and multifaceted. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, this compound has been found to suppress colon cancer progression through inactivating the PI3K/AKT/mTOR pathway .
Temporal Effects in Laboratory Settings
Current research indicates that this compound is stable and does not degrade significantly over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Most studies on this compound’s pharmacological activities, mechanisms of action, and safety lack substantial animal or human data .
Preparation Methods
Agrimonolide can be synthesized through a series of reactions, including Stobbe condensation, ester hydrolysis, benzyl decarboxylation, bromine addition, and reduction. An overall yield of 2.6% this compound was obtained through these reactions . The synthetic route involves protecting two phenolic hydroxyl groups with a benzyl group, followed by subsequent reactions to form the final compound .
Chemical Reactions Analysis
Agrimonolide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using common oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: this compound can undergo substitution reactions, particularly involving the phenolic hydroxyl groups.
Common reagents and conditions used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various halogenating agents for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Agrimonolide has a wide range of scientific research applications:
Chemistry: this compound is studied for its chemical properties and potential as a precursor for synthesizing other bioactive compounds.
Biology: It is used in biological studies to understand its effects on cellular processes and pathways.
Medicine: this compound has shown promise as a treatment for various diseases, including cancer, inflammation, hepatic injury, myocardial damage, and diabetes mellitus.
Comparison with Similar Compounds
Agrimonolide is similar to other isocoumarins and flavonoids found in Agrimonia pilosa. Some of the similar compounds include:
Desmethylthis compound: Another bioactive polyphenol with similar antioxidant, anti-diabetic, and anti-inflammatory potential.
Luteolin: A flavonoid with strong α-glucosidase inhibitory activities.
Quercetin: A flavonoid known for its antioxidant properties.
This compound stands out due to its unique combination of lipophilicity, ability to cross the blood-brain barrier, and multitarget therapeutic potential .
Properties
IUPAC Name |
(3S)-6,8-dihydroxy-3-[2-(4-methoxyphenyl)ethyl]-3,4-dihydroisochromen-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O5/c1-22-14-5-2-11(3-6-14)4-7-15-9-12-8-13(19)10-16(20)17(12)18(21)23-15/h2-3,5-6,8,10,15,19-20H,4,7,9H2,1H3/t15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYFJTEPDESMEHE-HNNXBMFYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC2CC3=C(C(=CC(=C3)O)O)C(=O)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)CC[C@H]2CC3=C(C(=CC(=C3)O)O)C(=O)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70944104 | |
| Record name | 6,8-Dihydroxy-3-[2-(4-methoxyphenyl)ethyl]-3,4-dihydro-1H-2-benzopyran-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70944104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21499-24-1 | |
| Record name | Agrimonolide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21499-24-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Agrimonolide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021499241 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6,8-Dihydroxy-3-[2-(4-methoxyphenyl)ethyl]-3,4-dihydro-1H-2-benzopyran-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70944104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



